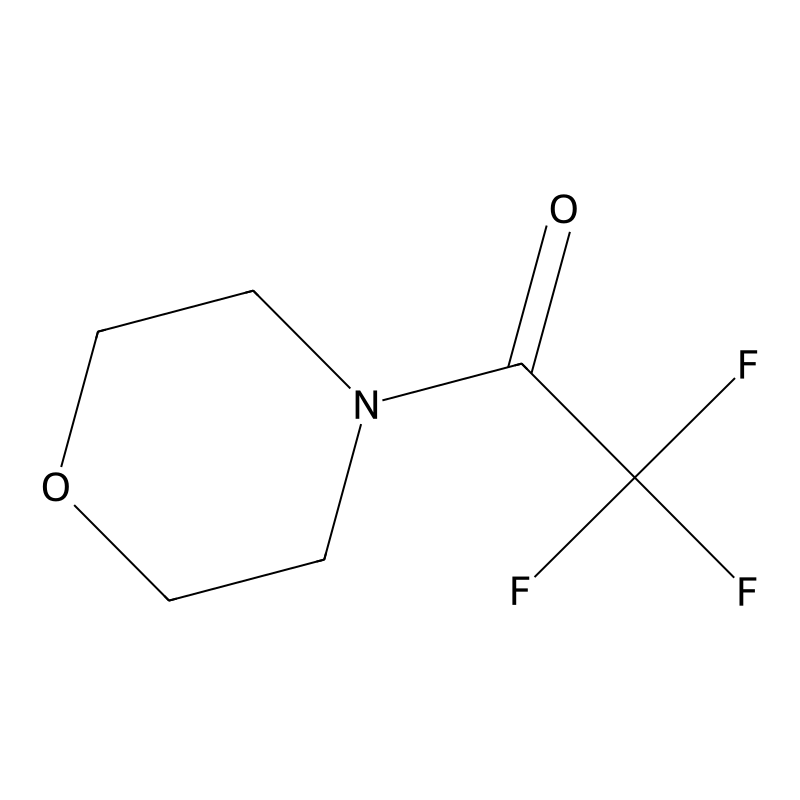

4-(Trifluoroacetyl)morpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Proteomics Research

Scientific Field: Proteomics

Methods: It is often used in mass spectrometry-based proteomic analysis to facilitate the identification and quantification of proteins.

Synthesis of Morpholines

Scientific Field: Organic Chemistry

Summary: Morpholines are synthesized using 4-(Trifluoroacetyl)morpholine as a precursor or intermediate.

Methods: The synthesis involves reactions with 1,2-amino alcohols, aziridines, and epoxides, often employing transition metal catalysis for stereoselective outcomes.

Results: This method yields various substituted morpholines, which are crucial in the development of pharmaceuticals and agrochemicals.

Optical and Electrochemical Sensors

Scientific Field: Analytical Chemistry

Methods: The compound is incorporated into dye sensors that exhibit a distinct optical response when exposed to different amine compounds.

Results: The sensors can detect biogenic amines in food packaging, indicating the freshness of the product.

Drug Metabolism Studies

Scientific Field: Pharmacology

Summary: Used in the synthesis of 14C-labeled morpholine for preclinical drug metabolism studies.

Methods: The labeled compound is used as a tracer to understand the metabolic pathways of drugs in the body.

Results: The studies provide insights into the pharmacokinetics and pharmacodynamics of therapeutic agents.

Development of Calpain Inhibitors

Scientific Field: Biochemistry

Methods: The compound is used to modify peptides that can inhibit the activity of calpain.

Results: The development of calpain inhibitors has implications for the treatment of neurodegenerative diseases and muscle-wasting disorders.

Agrochemical Research

Scientific Field: Agrochemistry

Methods: It is used to synthesize compounds with potential pesticidal or herbicidal activity.

Results: The resulting agrochemicals offer improved efficacy and selectivity for target species, contributing to sustainable agricultural practices.

4-(Trifluoroacetyl)morpholine is an organic compound with the chemical formula C7H9F3NO2 and the CAS number 360-95-2. It appears as a colorless liquid characterized by a faint, sweet odor. The compound features a morpholine ring, which is a six-membered cyclic amine containing both nitrogen and oxygen atoms, substituted at the fourth position with a trifluoroacetyl group. This unique substitution imparts distinctive chemical properties, making it useful in various applications, particularly in organic synthesis and medicinal chemistry .

4-(Trifluoroacetyl)morpholine itself is not reported to have a specific mechanism of action in biological systems. Its primary function lies in its role as a synthetic intermediate or protecting group in organic chemistry.

While detailed safety data is limited, some potential hazards can be inferred based on the functional groups present.

- Corrosivity: The trifluoroacetyl group can be mildly corrosive. It is advisable to wear gloves and eye protection when handling this compound.

- Reactivity: The molecule can react with nucleophiles. Avoid contact with strong bases or reducing agents.

Additionally, it can be utilized as an organocatalyst in specific reactions, such as the 1,4-addition of aldehydes to nitroolefins, where it demonstrates excellent yields and selectivity .

The synthesis of 4-(trifluoroacetyl)morpholine can be achieved through various methods:

- Direct Acylation: Morpholine can be acylated using trifluoroacetic anhydride or trifluoroacetyl chloride under basic conditions to yield 4-(trifluoroacetyl)morpholine.

- Nucleophilic Substitution: The compound can also be synthesized via nucleophilic substitution reactions involving morpholine and trifluoroacetyl derivatives.

- Organocatalytic Methods: Recent studies have explored using morpholine-based organocatalysts in synthesizing similar compounds, demonstrating effective methodologies that could potentially apply to 4-(trifluoroacetyl)morpholine .

4-(Trifluoroacetyl)morpholine finds applications primarily in:

- Organic Synthesis: It serves as a solvent and reagent in various organic reactions.

- Pharmaceutical Development: Due to its potential biological activity, it is explored in drug development processes.

- Catalysis: It acts as an organocatalyst in specific chemical transformations, enhancing reaction efficiency and selectivity .

Interaction studies involving 4-(trifluoroacetyl)morpholine focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding its role in catalysis and biological systems. The compound's interactions can lead to the formation of new derivatives with enhanced properties or activities.

When comparing 4-(trifluoroacetyl)morpholine with similar compounds, several notable derivatives emerge:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Acetylmorpholine | C6H11NO2 | Lacks trifluoromethyl group; primarily used in pharmaceuticals. |

| 2-Trifluoroacetylmorpholine | C7H9F3NO2 | Substituted at the second position; different reactivity profile. |

| Morpholine | C4H9NO | Base structure; widely used as a building block in organic synthesis. |

4-(Trifluoroacetyl)morpholine is unique due to its trifluoroacetyl substitution at the fourth position of the morpholine ring, which significantly affects its chemical reactivity and biological activity compared to these similar compounds .

Molecular Structure and Stereochemistry

4-(Trifluoroacetyl)morpholine is an organic compound characterized by a six-membered morpholine ring structure substituted with a trifluoroacetyl group at the nitrogen position [1]. The molecular formula is C₆H₈F₃NO₂ with a molecular weight of 183.13 grams per mole [1] [2] [3]. The compound is also known by several systematic names including 2,2,2-trifluoro-1-morpholinoethanone and 1-(morpholin-4-yl)-2,2,2-trifluoroethan-1-one [3] [4].

The molecular structure features a morpholine ring containing both nitrogen and oxygen heteroatoms, with the trifluoroacetyl group attached to the nitrogen atom [1]. The structural representation can be expressed through various chemical notations: the SMILES notation is FC(F)(F)C(=O)N1CCOCC1 [5] [6], while the InChI identifier is InChI=1S/C6H8F3NO2/c7-6(8,9)5(11)10-1-3-12-4-2-10/h1-4H2 [5] [4]. The InChI Key is UTPCRKXZUFAUIB-UHFFFAOYSA-N [5] [4].

The morpholine ring adopts a chair conformation similar to other six-membered heterocycles [7]. The presence of the electronegative trifluoromethyl group significantly influences the electronic properties of the molecule, contributing to its unique reactivity profile [8]. The trifluoroacetyl substituent consists of three fluorine atoms bonded to an acetyl group, which enhances the compound's electrophilic character [1] [8].

Spectral Characteristics (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectral characteristics of 4-(Trifluoroacetyl)morpholine have been documented through various analytical techniques. Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound [9] [10]. The morpholine ring protons typically appear in characteristic regions of the proton nuclear magnetic resonance spectrum, with the oxygen-adjacent methylene groups showing distinct chemical shifts [11].

Infrared spectroscopy reveals characteristic absorption bands for the functional groups present in the molecule [12] [13]. The carbonyl stretch of the trifluoroacetyl group appears at a higher frequency compared to simple acetyl groups due to the electron-withdrawing effect of the trifluoromethyl substituent [12]. The carbon-fluorine stretching vibrations are observed in the fingerprint region, providing diagnostic information for the trifluoromethyl group [12] [13].

Mass spectrometry analysis shows the molecular ion peak at mass-to-charge ratio 183, corresponding to the molecular weight of the compound [5]. The fragmentation pattern typically involves loss of the trifluoroacetyl group and characteristic morpholine ring fragmentations [14]. Collision cross section values have been calculated for various adduct ions, with the protonated molecule showing a predicted collision cross section of 133.7 square angstroms [5].

Thermodynamic Parameters (Melting Point, Boiling Point)

The thermodynamic properties of 4-(Trifluoroacetyl)morpholine have been characterized through experimental measurements. The compound exhibits a boiling point of 271.2 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [2] [4] [15]. Under reduced pressure conditions, the boiling point decreases significantly to 90-91 degrees Celsius at 16.7 millimeters of mercury [16] [17] [18].

The melting point of the compound has not been definitively established in the available literature, with sources indicating it as not available or not determined [17] [15] [18]. The flash point, which represents the minimum temperature at which the compound can form an ignitable mixture with air, is reported as 117.8 degrees Celsius [2] [4] [15].

Additional thermodynamic data includes a vapor pressure of 0.00653 millimeters of mercury at 25 degrees Celsius [4], indicating relatively low volatility at ambient temperature. The exact mass of the compound is 183.05100 atomic mass units [2], and the polar surface area is calculated as 29.54 square angstroms [2].

| Property | Value | Units | Reference |

|---|---|---|---|

| Boiling Point (760 mmHg) | 271.2 | °C | [2] [4] [15] |

| Boiling Point (16.7 mmHg) | 90-91 | °C | [16] [17] [18] |

| Flash Point | 117.8 | °C | [2] [4] [15] |

| Vapor Pressure (25°C) | 0.00653 | mmHg | [4] |

| Exact Mass | 183.05100 | amu | [2] |

Solubility and Partition Coefficients

The solubility characteristics of 4-(Trifluoroacetyl)morpholine are influenced by its polar nature and the presence of electronegative fluorine atoms [8]. The compound is reported to be soluble in water [8] [19], which is attributed to the polar morpholine ring structure and the ability to form hydrogen bonds through the oxygen atom.

The octanol-water partition coefficient, expressed as logarithmic P value, is 0.34540 [2], indicating a relatively hydrophilic character. This low partition coefficient suggests that the compound has greater affinity for aqueous phases compared to lipophilic environments [20]. The polar surface area of 29.54 square angstroms contributes to the compound's solubility profile in polar solvents [2].

The presence of the trifluoroacetyl group influences the solubility behavior, as fluorinated compounds often exhibit unique solvation properties [8]. The compound's polar nature makes it suitable for dissolution in polar organic solvents, while its limited lipophilicity restricts its solubility in nonpolar media [8].

Storage recommendations indicate that the compound should be maintained at 2-8 degrees Celsius in sealed, dry conditions [1] [16] [17], suggesting sensitivity to moisture and temperature variations. The physical state is described as a liquid with colorless to pale yellow appearance [1] [16] [17] [8].

| Property | Value | Reference |

|---|---|---|

| Water Solubility | Soluble | [8] [19] |

| Log P (octanol-water) | 0.34540 | [2] |

| Polar Surface Area | 29.54 Ų | [2] |

| Physical State | Liquid | [1] [16] [17] |

| Color | Colorless to pale yellow | [1] [8] |

| Density (25°C) | 1.3616 g/cm³ | [1] [2] [4] |

| Refractive Index | 1.403 | [2] [4] |

Acylation of Morpholine Derivatives

The acylation of morpholine derivatives represents the foundational approach for synthesizing 4-(Trifluoroacetyl)morpholine. This synthetic strategy leverages the nucleophilic nature of the nitrogen atom in the morpholine ring, which readily undergoes reaction with electrophilic acylating agents [1] [2].

The classical laboratory-scale synthesis involves the direct acylation of morpholine with trifluoroacetic anhydride. The original methodology, documented in 1955, describes the reaction of morpholine with ethyl trifluoroacetate in an alcoholic medium. In this procedure, 59 grams of morpholine were heated with 122 grams of ethyl trifluoroacetate in a 250-milliliter flask equipped with a reflux condenser for a period of two hours, followed by cooling to room temperature [1].

The reaction proceeds through a nucleophilic acyl substitution mechanism where the nitrogen lone pair of morpholine attacks the carbonyl carbon of the acylating agent. The crude reaction product undergoes fractional distillation under reduced pressure to recover the desired compound. This original procedure achieved a yield of 90 percent of theory, with the product boiling at 90-91.3°C at 16.7 millimeters pressure [1].

The compound obtained through this method exhibits a specific gravity of 1.3616 at 25/25°C and a refractive index of 1.4151. Elemental analysis confirms the nitrogen content at 7.5 percent by weight, closely matching the theoretical value of 7.65 percent [1].

Alternative acylating agents have been explored for morpholine derivatization. Trifluoroacetic anhydride (TFAA) serves as a more reactive acylating reagent compared to ethyl trifluoroacetate. The reaction with TFAA typically proceeds under milder conditions and provides superior yields. The mechanism involves the formation of a tetrahedral intermediate followed by elimination of trifluoroacetic acid [3].

Recent synthetic approaches have incorporated modern reaction optimization techniques. The use of polar aprotic solvents such as dichloromethane or acetonitrile enhances reaction rates and product yields. Base catalysis using pyridine or triethylamine facilitates the acylation process by neutralizing the generated acid and increasing the nucleophilicity of morpholine .

The selectivity of the acylation reaction is generally high, with preferential reaction occurring at the nitrogen atom rather than competing side reactions. The presence of the ether oxygen in the morpholine ring reduces the nucleophilicity compared to simple secondary amines, but this electronic effect is overcome by the strong electrophilicity of trifluoroacetyl reagents [2].

Trifluoroacetylation Reaction Mechanisms

The trifluoroacetylation of morpholine proceeds through well-defined mechanistic pathways that have been extensively studied through kinetic analysis and computational methods [3] [5]. The reaction mechanism involves multiple elementary steps, each contributing to the overall efficiency and selectivity of the transformation.

The initial step involves the formation of a pre-reaction complex between morpholine and the trifluoroacetylating agent. In the case of trifluoroacetic anhydride, this complex formation occurs through hydrogen bonding interactions between the morpholine nitrogen and the anhydride carbonyl groups. This pre-association stabilizes the reactants and facilitates subsequent bond formation [3].

The nucleophilic attack by morpholine nitrogen on the electrophilic carbonyl carbon represents the rate-determining step of the mechanism. This step involves the formation of a tetrahedral intermediate characterized by sp³ hybridization at the carbonyl carbon. The electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, lowering the activation energy for nucleophilic attack [5].

The tetrahedral intermediate undergoes subsequent rearrangement through proton transfer processes. The nitrogen atom becomes protonated, while the leaving group (trifluoroacetate or acetate) becomes activated for elimination. This proton transfer can occur through intramolecular pathways or involve external proton sources such as protic solvents or added acids [6].

The elimination step involves the departure of the leaving group with concurrent formation of the carbon-nitrogen bond. This step regenerates the carbonyl functionality and produces the final trifluoroacetylated morpholine product. The high acidity of trifluoroacetic acid (pKa ≈ 0.3) makes it an excellent leaving group, driving the reaction toward completion [3].

Solvent effects play crucial roles in determining reaction rates and selectivity. Polar aprotic solvents such as dichloromethane enhance the nucleophilicity of morpholine by reducing ion-pairing effects. Conversely, protic solvents can participate in hydrogen bonding networks that stabilize intermediates but may also compete for hydrogen bonding sites .

Temperature optimization studies reveal that moderate heating (40-80°C) provides optimal reaction conditions. Higher temperatures may promote side reactions such as degradation of the trifluoroacetyl group or formation of dimeric products. Lower temperatures result in reduced reaction rates without significant improvement in selectivity [7].

The reaction exhibits second-order kinetics, with first-order dependence on both morpholine and trifluoroacetylating agent concentrations. This kinetic behavior supports the proposed mechanism involving bimolecular nucleophilic substitution at the acyl carbon [8].

Isotope labeling studies using ¹⁸O-labeled trifluoroacetic anhydride confirm that the oxygen atom in the final product originates from the anhydride rather than from morpholine or adventitious water. This result supports the direct acyl transfer mechanism and rules out hydrolysis-reacylation pathways .

Industrial Production Techniques

Industrial-scale production of 4-(Trifluoroacetyl)morpholine employs continuous processes designed for high throughput and consistent product quality [7] [9]. These methodologies address the challenges associated with scaling laboratory procedures while maintaining reaction efficiency and product purity.

Continuous flow reactors represent the preferred technology for industrial trifluoroacetylation processes. These systems provide superior heat and mass transfer compared to batch reactors, enabling precise control of reaction conditions. The reduced residence time in flow reactors minimizes exposure to degradative conditions and reduces the formation of impurities [7].

The industrial process typically employs a multi-stage reactor configuration. The first stage involves pre-mixing of morpholine and trifluoroacetic anhydride in controlled stoichiometric ratios. The second stage comprises the main reaction zone maintained at optimal temperature (60-80°C) with residence times of 5-15 minutes. The final stage includes quenching and preliminary separation steps [7].

Temperature control systems utilize heat exchangers with precise thermal regulation to maintain isothermal conditions throughout the reactor. This control prevents hot spots that could lead to side reactions or product degradation. Cooling systems employ recirculating coolant loops to remove the heat of reaction efficiently [10].

Pressure management systems maintain reaction pressures between 1-3 atmospheres to prevent solvent vaporization while avoiding excessive pressure buildup. Safety relief systems incorporate multiple levels of pressure protection to ensure safe operation under all conditions [11].

Raw material feed systems utilize metering pumps with flow control accuracy better than ±1 percent. This precision ensures consistent stoichiometry and minimizes waste generation. Feed streams undergo continuous analysis using online analytical techniques such as Fourier-transform infrared spectroscopy or gas chromatography [12].

Product separation employs multi-stage distillation systems designed for the specific boiling point characteristics of 4-(Trifluoroacetyl)morpholine. The primary distillation column operates under reduced pressure (10-50 mmHg) to minimize thermal stress on the product. Secondary purification uses rectification columns with high theoretical plate counts to achieve pharmaceutical-grade purity [13].

Solvent recovery systems incorporate distillation and condensation equipment to recycle process solvents. These systems typically achieve recovery rates exceeding 95 percent, significantly reducing operating costs and environmental impact [14].

Quality control systems integrate online monitoring of critical process parameters including temperature, pressure, flow rates, and composition. Real-time analytical feedback enables immediate process adjustments to maintain product specifications [15].

Waste treatment systems address the management of acidic aqueous streams containing trifluoroacetic acid. Neutralization with alkaline solutions followed by biological treatment ensures compliance with environmental discharge requirements. Recovered trifluoroacetic acid can be reconcentrated and recycled to the process [13].

Safety systems incorporate multiple layers of protection including emergency shutdown capabilities, fire suppression systems, and personnel protection equipment suitable for handling fluorinated compounds. Specialized materials of construction resist corrosion from trifluoroacetic acid and its derivatives [11].

Process economics favor large-scale production due to the capital-intensive nature of the specialized equipment required. Economic optimization studies indicate minimum viable plant sizes in the range of 100-500 tons per year for cost-effective operation [16].

Purification and Isolation Strategies

The purification and isolation of 4-(Trifluoroacetyl)morpholine require specialized techniques that account for the compound's physical and chemical properties [13] [17]. These strategies must effectively remove impurities while preserving product integrity and achieving pharmaceutical-grade purity standards.

Distillation represents the primary purification method for 4-(Trifluoroacetyl)morpholine due to the distinct boiling point differences between the product and common impurities. The compound exhibits a boiling point of 90-91.3°C at 16.7 mmHg, providing adequate separation from morpholine (boiling point 128°C at atmospheric pressure) and trifluoroacetic acid (boiling point 72°C at atmospheric pressure) [1].

Fractional distillation under reduced pressure minimizes thermal degradation and improves separation efficiency. The distillation apparatus typically incorporates a packed column with 15-20 theoretical plates to achieve the required separation. Packing materials such as glass helices or structured packing provide high surface area for vapor-liquid contact while maintaining low pressure drop [18].

Temperature control during distillation maintains the pot temperature below 120°C to prevent thermal decomposition. Vacuum systems achieve pressures of 10-50 mmHg using rotary vane pumps equipped with cold traps to prevent contamination of pump oil with volatile fluorinated compounds [17].

The crude reaction mixture undergoes preliminary workup prior to distillation. This workup typically involves washing with aqueous solutions to remove excess trifluoroacetic acid and water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate to remove residual water [15].

Recrystallization provides an alternative purification method particularly useful for samples requiring ultra-high purity. The compound exhibits good solubility in organic solvents such as ethanol, acetone, and dichloromethane while showing limited solubility in aliphatic hydrocarbons. Slow cooling of concentrated solutions in ethanol produces crystalline material with purities exceeding 99.5 percent [19].

The crystallization process employs controlled cooling rates of 0.5-1.0°C per minute to promote nucleation and crystal growth. Seed crystals from previous batches enhance reproducibility and reduce induction times. The crystalline product undergoes washing with cold recrystallization solvent to remove surface impurities [20].

Chromatographic purification offers the highest selectivity for challenging separations. Silica gel chromatography using gradient elution with ethyl acetate-hexane mixtures effectively separates 4-(Trifluoroacetyl)morpholine from structurally similar impurities. The compound typically elutes with 20-30 percent ethyl acetate in hexane [17].

High-performance liquid chromatography (HPLC) provides analytical monitoring throughout the purification process. Reverse-phase HPLC using C18 columns with acetonitrile-water mobile phases achieves baseline separation of the product from potential impurities. Detection at 210 nm provides adequate sensitivity for trace impurity analysis [21].

Drying procedures remove residual solvents and water to meet specifications for pharmaceutical applications. Vacuum drying at temperatures below 50°C effectively removes volatile solvents without product decomposition. Molecular sieves or desiccants such as phosphorus pentoxide provide additional moisture removal capability [15].

Low-temperature purification techniques address thermal stability concerns for sensitive applications. Sublimation under high vacuum (10⁻³ mmHg) at temperatures of 40-50°C provides purification without exposure to potentially degradative liquid-phase conditions. This technique proves particularly valuable for analytical standards requiring exceptional purity [17].

Specialized handling procedures account for the hygroscopic nature and potential reactivity of the compound. Storage under inert atmosphere (nitrogen or argon) prevents hydrolysis and oxidation reactions. Container materials must resist corrosion from trifluoroacetic acid impurities, typically requiring fluoropolymer linings or high-grade stainless steel construction [11].

Quality assessment employs multiple analytical techniques to verify purity and identity. Nuclear magnetic resonance spectroscopy (¹H NMR and ¹³C NMR) confirms structural integrity and quantifies impurities. Gas chromatography-mass spectrometry provides sensitive detection of volatile impurities and degradation products [15].

Impurity profiling identifies and quantifies process-related impurities including unreacted starting materials, side products, and degradation compounds. Limits for individual impurities typically range from 0.1-1.0 percent depending on the intended application and regulatory requirements [21].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant